Bruceanol-A
Description
Bruceanol-A (CAS No. 101391-06-4) is a quassinoid isolated from Brucea antidysenterica, a plant traditionally used in African and Asian medicine for its antipyretic and antileukemic properties . Its molecular formula, C₂₈H₃₀O₁₁, and molecular weight of 542.53 g/mol distinguish it as a highly oxygenated triterpenoid derivative. Structurally, this compound features a tetracyclic core with hydroxyl, methyl, and ketone substituents, which contribute to its bioactivity . Early studies by Okano et al. (1985) identified its potent antileukemic activity, with mechanisms involving inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Properties
Molecular Formula |
C28H30O11 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-3-benzoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H30O11/c1-12-9-15(29)21(31)26(2)14(12)10-16-27-11-37-28(25(35)36-3,22(32)17(30)19(26)27)20(27)18(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-9,14,16-22,30-32H,10-11H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 |
InChI Key |
QSNVEJIGBNLCQI-NVBRUEICSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Synonyms |
uceanol A bruceanol-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Bruceanol-A belongs to a family of quassinoids with shared biosynthetic pathways but distinct functional modifications. Key analogs include Dehydrobruceine A, Bruceanol-B, and Bruceantinoside A, among others. A comparative analysis of their properties is summarized below:
Key Observations :
- This compound vs.
- This compound vs. Bruceanol-B: Bruceanol-B’s epoxide group may enhance electrophilic reactivity, influencing its interaction with cellular nucleophiles like glutathione .
- Glycosylated Derivatives (e.g., Bruceantinoside A): The addition of sugar moieties improves water solubility, which may enhance bioavailability but reduce blood-brain barrier penetration compared to non-glycosylated this compound .
Anticancer Activity
- This compound: Demonstrates IC₅₀ values of 0.1–1.0 µM against leukemia cell lines (e.g., HL-60) via ROS generation and mitochondrial apoptosis pathways .
- Dehydrobruceine A: Exhibits broader cytotoxicity (IC₅₀: 0.5–5.0 µM) but lower selectivity for leukemia cells, possibly due to its redox-cycling quinone structure .
- Bruceantinoside A: Shows moderate activity (IC₅₀: 5–10 µM) with enhanced solubility enabling intravenous administration .
Antimicrobial and Antiviral Effects
- This compound and its analogs exhibit activity against Plasmodium falciparum (malaria) and HIV-1 protease, though potency varies. For example, Dehydrobruceine A’s lipophilicity enhances its antimalarial efficacy (IC₅₀: 0.2 µM) compared to this compound (IC₅₀: 2.5 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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